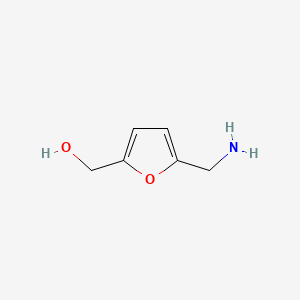

2-Furanmethanol, 5-(aminomethyl)-

Vue d'ensemble

Description

2-Furanmethanol, 5-(aminomethyl)- is an organic compound widely used in medicinal chemistry It is known for its unique structure, which includes a furan ring substituted with a hydroxymethyl group and an aminomethyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Furanmethanol, 5-(aminomethyl)- is typically synthesized through the reductive amination of furfural or 5-hydroxymethylfurfural with ammonia. The process involves the use of catalysts to enhance the selectivity and yield of the desired product. One common method employs a non-noble metal catalyst, such as nickel supported on SBA-15 (Ni/SBA-15), which has shown high catalytic selectivity .

Industrial Production Methods: In industrial settings, the synthesis of 2-Furanmethanol, 5-(aminomethyl)- often involves the use of aqueous ammonia and a nickel-based catalyst. The reaction is carried out at a relatively mild temperature of around 100°C for several hours. This method has been optimized to achieve high yields and selectivity, making it suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Furanmethanol, 5-(aminomethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: It can be reduced to form alcohols or amines.

Substitution: The hydroxymethyl and aminomethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products:

Oxidation: Products include 5-(aminomethyl)-2-furancarboxylic acid.

Reduction: Products include 2-furanmethanol and 5-(aminomethyl)-2-furanmethanol derivatives.

Substitution: Products vary based on the substituents introduced.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

The compound is widely utilized in medicinal chemistry due to its pharmacological properties:

- Antiulcer Agents : Derivatives of 2-Furanmethanol, 5-(aminomethyl)- have been studied for their antiulcer properties. Research indicates that certain esters derived from this compound exhibit stronger effects than established medications like nifedipine and verapamil in pharmacological tests for calcium antagonism and blood pressure reduction in animal models .

- Intermediate in Drug Synthesis : The compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its ability to form stable derivatives makes it valuable for developing new therapeutic agents .

Catalysis and Biomass Conversion

2-Furanmethanol, 5-(aminomethyl)- plays a crucial role in catalysis and the conversion of biomass into valuable chemicals:

- Biomass Valorization : The compound is derived from biomass feedstocks such as furfural and hydroxymethylfurfural. Its transformation into amines through reductive amination processes highlights its significance in sustainable chemical production .

- Catalytic Reactions : Research has demonstrated the use of cobalt nanoparticles for the catalytic conversion of biomass-derived compounds into furan-based amines. This process not only enhances the efficiency of chemical transformations but also contributes to the development of green chemistry practices .

Case Studies

Several case studies illustrate the applications and effectiveness of 2-Furanmethanol, 5-(aminomethyl)-:

- Study on Antiulcer Activity : A research study evaluated new derivatives of this compound for their antiulcer effects. The results indicated that specific derivatives exhibited significant pharmacological activity compared to traditional treatments, suggesting potential for new drug development .

- Catalytic Efficiency in Biomass Conversion : Another study focused on the use of nickel-supported catalysts for the reductive amination of biomass-derived substrates. The findings showed that optimizing reaction conditions led to improved yields and selectivity for desired products, reinforcing the compound's role in sustainable chemistry .

- Direct Amination Techniques : A study explored direct amination methods using hydrotalcite-derived nickel catalysts. The results demonstrated effective conversion rates, highlighting the compound's versatility in various catalytic frameworks .

Mécanisme D'action

The mechanism by which 2-Furanmethanol, 5-(aminomethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The furan ring provides structural stability and contributes to the compound’s overall reactivity.

Comparaison Avec Des Composés Similaires

5-(Aminomethyl)-2-furancarboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.

2,5-Bis(aminomethyl)furan: Contains two aminomethyl groups, offering different reactivity and applications.

Uniqueness: 2-Furanmethanol, 5-(aminomethyl)- is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it particularly useful in various synthetic and industrial applications .

Activité Biologique

Overview

2-Furanmethanol, 5-(aminomethyl)-, also known as 5-(aminomethyl)-2-furanmethanol (CAS No. 88910-22-9), is an organic compound significant in medicinal chemistry. Its structure features a furan ring with hydroxymethyl and aminomethyl substituents, which contribute to its biological activity. This compound is synthesized primarily through the reductive amination of furfural or 5-hydroxymethylfurfural (HMF) using ammonia, typically in the presence of catalysts like nickel supported on SBA-15 .

Target of Action

The biological activity of 2-Furanmethanol, 5-(aminomethyl)- is largely attributed to its interactions with various enzymes and proteins. It acts as a substrate for reductive amination enzymes, influencing metabolic pathways and cellular functions.

Mode of Action

The compound can modulate enzyme activity by either inhibiting or activating specific enzymes involved in metabolic processes. For instance, it has been shown to affect the expression of genes related to metabolism, leading to alterations in cellular metabolism.

2-Furanmethanol, 5-(aminomethyl)- exhibits several important biochemical properties:

- Cellular Effects : The compound influences cell signaling pathways and gene expression, which can lead to changes in cellular metabolism. At low doses, it may promote beneficial metabolic activities, while high doses can induce toxicity and disrupt normal cellular functions.

- Metabolic Pathways : It participates in various metabolic pathways by interacting with enzymes that facilitate its conversion into other biologically active molecules.

- Transport and Distribution : The compound is transported across cell membranes via specific transporters, which is crucial for its biological efficacy.

Dosage Effects

Research indicates that the effects of 2-Furanmethanol, 5-(aminomethyl)- vary significantly with dosage levels:

- Low Doses : Beneficial effects on cellular functions and metabolism.

- High Doses : Potentially toxic effects leading to cellular damage and disruption of normal processes.

Case Studies

Several studies have explored the biological activities of 2-Furanmethanol, 5-(aminomethyl)-:

- Study on Antihypertensive Properties : Research indicated that derivatives of this compound exhibited calcium antagonistic properties stronger than traditional antihypertensive drugs like nifedipine and verapamil. This suggests potential applications in treating hypertension .

- Biodegradability Research : A literature study highlighted the biodegradability of chemicals similar to 2-Furanmethanol, emphasizing the importance of understanding its environmental impact and potential for sustainable applications .

- Synthesis Optimization : A study focused on optimizing the synthesis process using non-noble metal catalysts, achieving high yields of the compound while minimizing environmental impact. This research underscores the relevance of 2-Furanmethanol in green chemistry initiatives .

Chemical Reactions

2-Furanmethanol, 5-(aminomethyl)- can undergo various chemical reactions:

| Reaction Type | Description |

|---|---|

| Oxidation | Converts to carboxylic acids or aldehydes using agents like potassium permanganate. |

| Reduction | Can be reduced to form alcohols or amines using reducing agents such as sodium borohydride. |

| Substitution | Hydroxymethyl and aminomethyl groups can be substituted under appropriate conditions. |

Propriétés

IUPAC Name |

[5-(aminomethyl)furan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c7-3-5-1-2-6(4-8)9-5/h1-2,8H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMANOVBJYCBOPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)CO)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00332277 | |

| Record name | 2-Furanmethanol, 5-(aminomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88910-22-9 | |

| Record name | 2-Furanmethanol, 5-(aminomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [5-(aminomethyl)furan-2-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.